An In-depth Technical Guide to (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine. Designed for researchers, chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical insights into the molecule's reactivity and utility as a synthetic building block.
Introduction and Molecular Overview
(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine, also known as 4-isothiocyanato-N-(4-methoxyphenyl)aniline, is a bifunctional organic compound featuring a diarylamine core and a reactive isothiocyanate group. The structure combines the nucleophilic character of the secondary amine with the highly electrophilic isothiocyanate moiety, making it a versatile intermediate in organic synthesis. The presence of an electron-donating methoxy group on one of the phenyl rings modulates the electronic properties of the molecule, influencing its reactivity and potential biological interactions.
While specific, in-depth literature on this exact compound is limited, its chemical behavior can be expertly inferred from the well-documented chemistry of its constituent functional groups: aryl isothiocyanates and methoxy-substituted diarylamines.
Caption: Chemical structure of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine.
Physicochemical Properties
Quantitative experimental data for this compound is not widely published. The following table summarizes its key identifiers and basic properties sourced from chemical suppliers.[1]
| Property | Value | Source |
| CAS Number | 27163-30-0 | |
| Molecular Formula | C₁₄H₁₂N₂OS | [1] |
| Molecular Weight | 256.33 g/mol | |
| Synonym | 4-isothiocyanato-N-(4-methoxyphenyl)aniline | |
| Physical Form | Solid | |
| Purity | ≥95% | [1] |
| Storage Conditions | -20°C | |
| InChI Key | RTIKESPGXBFRGY-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway:
The conversion of the primary amino group of the precursor to an isothiocyanate can be achieved via several methods. A common and effective laboratory-scale method involves the use of carbon disulfide to form an intermediate dithiocarbamate salt, which is then desulfurized.[2][3]
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Dithiocarbamate Salt Formation: The precursor amine is dissolved in a suitable solvent like ethanol or THF and treated with carbon disulfide in the presence of a base, such as triethylamine or ammonia. This reaction forms the triethylammonium dithiocarbamate salt. The causality here is the nucleophilic attack of the primary amine onto the electrophilic carbon of CS₂, facilitated by the base which acts as a proton scavenger.
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Desulfurization: The intermediate salt is then treated with a desulfurizing agent to eliminate a sulfur-containing byproduct and form the isothiocyanate. Reagents like di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) are effective for this transformation, proceeding via the elimination of carbonyl sulfide (COS).[2][3] Alternatively, older methods utilize reagents like lead(II) nitrate or phosgene derivatives, though these are often avoided due to toxicity and waste disposal concerns.
Caption: Proposed synthesis workflow for the target compound.
Chemical Reactivity and Applications in Drug Development
The utility of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine in research and development stems directly from the high electrophilicity of the isothiocyanate (-N=C=S) functional group. This group is susceptible to nucleophilic attack, making the molecule an excellent scaffold for building more complex structures, particularly thiourea derivatives.
Core Reactivity:
The central carbon atom of the isothiocyanate group is highly electrophilic and readily reacts with a wide range of nucleophiles (Nu:). This reactivity is the cornerstone of its application in medicinal chemistry.[2]
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Reaction with Amines: The most prominent reaction is with primary and secondary amines to form N,N'-disubstituted or N,N',N'-trisubstituted thioureas. This reaction is typically fast, high-yielding, and proceeds under mild conditions, often at room temperature in solvents like dichloromethane or THF.[4][5]
-
Reaction with Alcohols and Thiols: It can also react with alcohols and thiols to yield thiocarbamates and dithiocarbamates, respectively.
Caption: Key reaction pathways for the isothiocyanate moiety.
Potential Applications:
The primary application for this molecule is as a synthon for generating libraries of thiourea-containing compounds for drug discovery screening. The thiourea moiety is a privileged scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites. Derivatives are investigated for a wide range of biological activities.
-
Enzyme Inhibitors: Thiourea derivatives are known inhibitors of various enzymes, including urease, tyrosinase, and kinases.
-
Antimicrobial and Antiviral Agents: The scaffold is present in numerous compounds with demonstrated activity against bacteria, fungi, and viruses.
-
Anticancer Agents: The N-(4-methoxyphenyl)aniline substructure itself is found in compounds investigated for anticancer properties, such as potent apoptosis inducers.[6] Combining this with the versatile isothiocyanate handle allows for the synthesis of novel conjugates and derivatives aimed at cancer targets.
Experimental Protocol: Synthesis of a Thiourea Derivative
This protocol describes a general, self-validating procedure for the synthesis of a thiourea derivative from (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine and a generic primary amine (e.g., benzylamine).
Objective: To synthesize N-benzyl-N'-[4-(4-methoxyanilino)phenyl]thiourea.
Materials:
-
(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine (1.0 eq)
-
Benzylamine (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
5% Hydrochloric acid (aq)
-
Saturated sodium bicarbonate (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel)
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Nucleophile: Add benzylamine (1.05 eq) dropwise to the stirred solution at room temperature. The slight excess of the amine ensures the complete consumption of the isothiocyanate starting material.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 30% ethyl acetate in hexane. The isothiocyanate starting material is relatively nonpolar, while the thiourea product is significantly more polar. The reaction is complete when the spot corresponding to the isothiocyanate has disappeared. This direct monitoring ensures the reaction is not stopped prematurely nor heated unnecessarily, preventing side-product formation.
-
Aqueous Workup: Upon completion, wash the reaction mixture sequentially with 5% HCl (to remove excess benzylamine), saturated NaHCO₃ (to neutralize any remaining acid), and brine. The causality for this sequence is critical: the acid wash protonates the basic amine, rendering it water-soluble for removal. The bicarb wash neutralizes the organic layer before drying.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if needed.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety and Handling
Isothiocyanates as a class of compounds should be handled with care in a well-ventilated fume hood. They are often lachrymators and can be skin and respiratory sensitizers. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
-
PrepChem. Synthesis of 1-(4-isothiocyanatophenyl)-4-(4-methoxyphenyl)piperazine. [Link]
-
ResearchGate. Preparation of thioureas from isothiocyanates and amines or ammonia. [Link]
-
MDPI. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. [Link]
-
PubMed Central (PMC). Mechanochemical synthesis of thioureas, ureas and guanidines. [Link]
-
Iraqi Journal of Science. Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. [Link]
-
Iraqi Journal of Science. Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. [Link]
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MPG.PuRe. Supporting Information. [Link]
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Nano Dia Inc. 4-Methoxyphenyl isothiocyanate. [Link]
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The Journal of the School of Science, MAHE. CRISPR-Cas13 and its Applications in Human Therapeutics. [Link]
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PubChem. 4-Methoxyphenyl isothiocyanate. [Link]
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MDPI. RNA-Targeting CRISPR–Cas Systems and Their Applications. [Link]
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The Royal Society of Chemistry. Experimental and theoretical studies of the nanostructured {Fe3O4@SiO2@(CH2)3Im}C(CN)3 catalyst for 2-amino-3-cyanopyridines pre. [Link]
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PubMed. Therapeutic Applications of the CRISPR-Cas System. [Link]
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ResearchGate. Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. [Link]
-
ResearchGate. 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... [Link]
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PubMed. Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration. [Link]
Sources
- 1. 3D-CBA16330 - 4-isothiocyanato-n-4-methoxyphenylaniline | … [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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